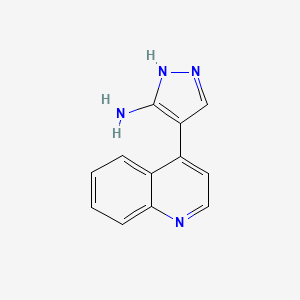

4-(quinolin-4-yl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a compound that contains a quinoline group. Quinoline is an organic compound derived from quinoline . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, such as Gould–Jacobs, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Physical and Chemical Properties Analysis

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base with the molecular formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

4-(quinolin-4-yl)-1H-pyrazol-5-amine and its derivatives have been explored for their potential as antimicrobial agents. In a study, the compound was synthesized and tested for antibacterial and antifungal activities, showing promising results in this area (Holla et al., 2006).

Green Chemistry Applications

A green and efficient approach for the synthesis of novel pyrazolo[3,4-b]quinoline derivatives, including this compound, was developed. This process involves environmentally friendly catalysts and offers a regioselective synthesis method (Poomathi et al., 2015).

Antiproliferative Activities in Cancer Research

Research indicates that certain derivatives of this compound exhibit potent antiproliferative activities against various human cancer cell lines. These compounds have been identified as promising for cancer treatment, particularly due to their ability to induce apoptotic cell death (Şeyma Cankara Pirol et al., 2014).

Catalysis in Polymerization Processes

In the field of organometallic chemistry, derivatives of this compound have been utilized in the synthesis of aluminum and zinc complexes. These complexes have shown efficacy in catalyzing the ring-opening polymerization of certain compounds, demonstrating the utility of this chemical in advanced material science (Qiao et al., 2011).

Development of Electroluminescent Devices

Compounds related to this compound have been studied for their potential use in the development of electroluminescent devices. These luminophores show promise in the fabrication of organic light-emitting diodes, highlighting the compound's significance in the field of optoelectronics (Chaczatrian et al., 2004).

Wirkmechanismus

Target of Action

The compound “4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied for their interactions with cells and their efficacy against typical drugs in the market . .

Mode of Action

It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . The mode of action of quinoline derivatives often involves interactions with cellular targets, leading to changes in cellular function .

Biochemical Pathways

Quinolinyl-pyrazoles have been studied for their interactions with cells . These interactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Quinolinyl-pyrazoles have been studied for their efficacy against typical drugs in the market . This suggests that the compound could have potential therapeutic effects.

Safety and Hazards

Zukünftige Richtungen

Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the study and development of new methods and synthetic approaches towards these compounds are of great interest .

Biochemische Analyse

Biochemical Properties

The 4-(Quinolin-4-yl)-1H-pyrazol-5-amine has been found to interact with the ribonucleoprotein of the influenza virus, demonstrating an inhibition rate of 80.65% at 100 µM . This suggests that the compound may interfere with the replication of the virus by inhibiting the function of the ribonucleoprotein .

Cellular Effects

In cellular assays, this compound has shown significant anti-influenza virus activity against different influenza virus strains including A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2) and influenza B virus . This indicates that the compound may have broad-spectrum antiviral activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves interaction with the PA−PB1 subunit of RNA polymerase . This interaction likely disrupts the function of the RNA polymerase, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

The compound has demonstrated significant anti-influenza virus activity in both cytopathic effect assay and plaque inhibition assay .

Eigenschaften

IUPAC Name |

4-quinolin-4-yl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQBFPXGFSEYRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)

![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)